molecular formula C7H3IN2O2 B8809449 2-Iodo-6-nitrobenzonitrile

2-Iodo-6-nitrobenzonitrile

Cat. No.: B8809449
M. Wt: 274.02 g/mol
InChI Key: OFOAJCHZFBHSCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-6-nitrobenzonitrile is a halogenated aromatic compound featuring a benzene ring substituted with an iodine atom at the ortho position (C2), a nitro group (-NO₂) at the meta position (C6), and a nitrile group (-CN) at the para position relative to iodine. This structure confers unique electronic and steric properties, making it valuable in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for pharmaceuticals or agrochemicals .

Properties

Molecular Formula

C7H3IN2O2

Molecular Weight

274.02 g/mol

IUPAC Name

2-iodo-6-nitrobenzonitrile

InChI

InChI=1S/C7H3IN2O2/c8-6-2-1-3-7(10(11)12)5(6)4-9/h1-3H

InChI Key

OFOAJCHZFBHSCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)C#N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The closest analog in the provided evidence is 2-Iodo-6-nitroaniline (CAS: 100704-34-5), which replaces the nitrile group (-CN) with an amine (-NH₂) at the benzenoid position. Key differences include:

Property 2-Iodo-6-nitrobenzonitrile 2-Iodo-6-nitroaniline
Molecular Formula C₇H₃IN₂O₂ (inferred) C₆H₅IN₂O₂
Molecular Weight ~290.01 g/mol (calculated) 264.02 g/mol
Functional Groups -I, -NO₂, -CN -I, -NO₂, -NH₂
Substituent Positions I (C2), NO₂ (C6), CN (C1) I (C2), NO₂ (C6), NH₂ (C1)

Electronic Effects :

  • The nitrile group (-CN) in this compound is strongly electron-withdrawing, enhancing the ring’s electrophilicity at the para position. This contrasts with the electron-donating amine (-NH₂) in 2-Iodo-6-nitroaniline, which activates the ring for electrophilic substitution at ortho/para positions .

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